4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene
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Overview
Description
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is a complex organic compound with the molecular formula C11H7BrClNOS and a molecular weight of 316.60 g/mol . This compound is characterized by its unique structure, which includes a thieno-oxepino-pyridine core with bromine and chlorine substituents.
Preparation Methods
The synthesis of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine typically involves multi-step organic reactions. Industrial production methods may involve bulk custom synthesis and procurement of raw materials to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is primarily used in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications . Industrially, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar compounds to 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine include other thieno-oxepino-pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C11H7BrClNOS |
---|---|
Molecular Weight |
316.60 g/mol |
IUPAC Name |
4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene |
InChI |
InChI=1S/C11H7BrClNOS/c12-8-5-6-3-4-15-7-1-2-9(13)14-10(7)11(6)16-8/h1-2,5H,3-4H2 |
InChI Key |
XVLNMPLPZIKEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C3=C1C=C(S3)Br)N=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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